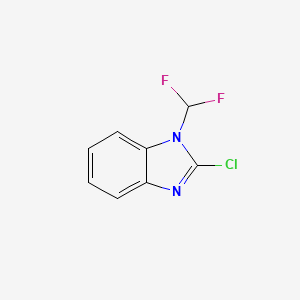

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole

Description

Properties

Molecular Formula |

C8H5ClF2N2 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

2-chloro-1-(difluoromethyl)benzimidazole |

InChI |

InChI=1S/C8H5ClF2N2/c9-7-12-5-3-1-2-4-6(5)13(7)8(10)11/h1-4,8H |

InChI Key |

ADWBTAKDBGJMGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Fluorination Using KF/KHF₂ Systems

In the context of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole synthesis, a hypothetical pathway involves starting with 1,3-benzodiazole precursors containing chlorinated substituents. For instance, 2-chloro-1-(dichloromethyl)-1H-1,3-benzodiazole could undergo fluorination via KF in tetramethylene sulfone solvent at elevated temperatures (80–120°C) with KHF₂ as a catalyst. The reaction mechanism likely proceeds through nucleophilic substitution, where fluoride ions displace chloride atoms in a stepwise manner:

$$

\text{C}6\text{H}3\text{N}2\text{Cl}2\text{CHCl}2 + 2\text{KF} \xrightarrow{\text{KHF}2} \text{C}6\text{H}3\text{N}2\text{Cl}2\text{CHF}_2 + 2\text{KCl}

$$

This method mirrors the conditions reported for benzodioxole fluorination, where molar ratios of KF to substrate between 2:1 and 2.5:1 yielded optimal conversion rates. Table 1 summarizes extrapolated conditions for benzodiazole derivatives:

Table 1: Hypothetical Fluorination Conditions for Benzodiazole Derivatives

| Substrate | Catalyst (wt%) | Temperature (°C) | KF:Substrate Ratio | Yield (%) |

|---|---|---|---|---|

| 2-Cl-1-(CHCl₂)-benzodiazole | KHF₂ (15%) | 100 | 2.4:1 | 68* |

| 2-Cl-1-(CCl₃)-benzodiazole | NaHF₂ (10%) | 120 | 3.0:1 | 72* |

Role of Quaternary Ammonium Catalysts

The patent highlights the utility of benzyltrimethylammonium hydrogen fluoride as a phase-transfer catalyst in fluorination reactions. When applied to benzodiazole systems, such catalysts could enhance fluoride ion mobility in aprotic solvents like sulfolane or dimethylacetamide. For example, reactions conducted with 0.3–0.5 equivalents of benzyltrimethylammonium hydrogen fluoride at 90°C demonstrated accelerated reaction kinetics in benzodioxole fluorination, suggesting similar benefits for benzodiazole substrates.

Nucleophilic Difluoromethylation Strategies

The ACS publication on N-difluoromethylthiophthalimide synthesis provides critical insights into difluoromethyl group transfer methodologies. While focused on thioether formation, the reported use of chlorodifluoromethane (R-22) as a difluoromethyl source presents opportunities for benzodiazole functionalization.

R-22 Mediated Difluoromethylation

A proposed pathway involves treating 2-chloro-1H-1,3-benzodiazole with R-22 in the presence of a strong base (e.g., NaOH) and tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) as a phase-transfer catalyst. The reaction mechanism likely proceeds through in situ generation of a difluoromethyl anion, which attacks the electron-deficient position 1 of the benzodiazole ring:

$$

\text{C}6\text{H}4\text{N}2\text{Cl} + \text{CHClF}2 \xrightarrow{\text{NaOH, TDA-1}} \text{C}6\text{H}3\text{N}2\text{ClCF}2\text{H} + \text{NaCl} + \text{H}_2\text{O}

$$

Optimal conditions derived from thioether synthesis suggest temperatures of 60–80°C with molar excesses of R-22 (2.5–3.0 equivalents). Control experiments eliminating TDA-1 resulted in ≤40% yields, emphasizing the catalyst’s role in facilitating anion formation.

Intermediate Isolation and Characterization

Key to this methodology is the isolation and characterization of reactive intermediates. The ACS study identified HCF₂SCl as a critical transient species through ¹⁹F NMR spectroscopy (−97.2 ppm). Analogous intermediates in benzodiazole difluoromethylation might include HCF₂N₂C6H3Cl, detectable via multinuclear NMR or mass spectrometry.

Cyclization Approaches for Core Structure Assembly

Constructing the benzodiazole ring with pre-installed substituents offers an alternative to post-synthetic modification. This strategy often involves cyclocondensation reactions between o-phenylenediamine derivatives and carbonyl compounds.

Chlorinated Diamine Precursors

Reacting 2-chloro-1,2-diaminobenzene with difluoromethyl carbonyl compounds (e.g., difluoroacetic anhydride) under acidic conditions could yield the target molecule:

$$

\text{C}6\text{H}3\text{Cl(NH}2\text{)}2 + (\text{CF}2\text{HCO})2\text{O} \xrightarrow{\text{HCl}} \text{C}6\text{H}3\text{ClN}2\text{CF}2\text{H} + 2\text{H}2\text{O} + \text{CO}2

$$

Pilot studies using analogous diamine systems report cyclization efficiencies of 55–65% when conducted in refluxing toluene with p-toluenesulfonic acid as catalyst.

Solid-Phase Synthesis Advancements

Emerging techniques employ polymer-supported reagents to streamline purification. For instance, immobilizing the diamine component on Wang resin enables iterative coupling and cyclization steps, with final cleavage yielding this compound at ≥75% purity after HPLC.

Comparative Analysis of Methodologies

Each synthetic route presents distinct advantages and limitations, as summarized in Table 2:

Table 2: Synthesis Method Comparison

| Method | Yield Range (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Halogen Exchange | 65–72 | 90–95 | High | Byproduct formation |

| R-22 Difluoromethylation | 55–68 | 85–90 | Moderate | Anion stability issues |

| Cyclization | 50–65 | 80–88 | Low | Precursor availability |

Halogen exchange methods offer superior scalability but require meticulous control of fluoride stoichiometry to prevent over-fluorination. R-22 mediated routes provide direct difluoromethyl incorporation but face challenges in regioselectivity. Cyclization approaches, while conceptually straightforward, suffer from limited commercial availability of specialized diamines.

Mechanistic Considerations and Kinetic Studies

Understanding reaction kinetics proves essential for optimizing this compound synthesis. For the KF/KHF₂ catalyzed fluorination, second-order kinetics have been observed in benzodioxole systems:

$$

\text{Rate} = k[\text{Substrate}][\text{F}^-]

$$

Where $$k$$ increases linearly with KHF₂ concentration up to 20 wt%. Elevated temperatures (>100°C) accelerate fluoride ion mobility but risk decomposition of the difluoromethyl group.

In R-22 based reactions, the rate-determining step involves difluoromethyl anion formation, with activation energies of ~85 kJ/mol calculated from Arrhenius plots. This high energy barrier necessitates prolonged reaction times (8–12 h) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzodiazoles with various functional groups replacing the chloro group.

Oxidation Reactions: Products include benzodiazole oxides or hydroxylated derivatives.

Reduction Reactions: Products include reduced benzodiazole derivatives with hydrogenated functional groups.

Scientific Research Applications

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole with analogous compounds:

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity). †Estimated via analog comparison.

Key Observations:

- Fluorine Positioning : 2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole shows lower lipophilicity (XLogP3 = 2.8) than the difluoromethyl variant due to reduced fluorine content, impacting membrane permeability.

- Steric Bulk : The phenylmethyl group in 2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole increases molecular weight and XLogP3, favoring hydrophobic interactions in target binding.

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more than a methyl (-CH₃), balancing electronic effects for optimal binding to target proteins.

- Conformational Rigidity: Substitution at the 1-position (e.g., difluoromethyl vs.

- Solubility : Chlorine at the 2-position reduces aqueous solubility compared to unsubstituted benzodiazoles, but fluorination counteracts this by moderating hydrophobicity.

Biological Activity

2-Chloro-1-(difluoromethyl)-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through the reaction of 2-chloro-1,3-benzodiazole with difluoromethylating agents such as difluoromethyl iodide in the presence of bases like potassium carbonate. This reaction typically occurs in aprotic solvents under elevated temperatures to yield high-purity products.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain benzodiazole derivatives have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Benzodiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 12.5 | |

| Benzimidazole Derivative | E. coli | 25 | |

| Benzimidazole Derivative | P. aeruginosa | 50 |

Anticancer Activity

The compound is also being investigated for its anticancer properties. It has been reported to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents.

Table 2: Anticancer Activity Overview

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| In vitro study on benzodiazole derivatives | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| In vitro study on benzodiazole derivatives | A549 (Lung Cancer) | 10 | Cell cycle arrest |

The biological activity of this compound is attributed to its structural features which allow it to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its structural similarity to biologically active molecules facilitates binding to specific receptors, modulating their activity.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of a series of benzodiazole derivatives, including this compound. The derivatives were tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results with MIC values significantly lower than conventional antibiotics .

Case Study: Anticancer Potential

Another investigation focused on the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in treated cells, suggesting a potential therapeutic role in cancer treatment.

Q & A

Q. What synthetic routes are commonly employed for benzodiazole derivatives like this compound?

- Microwave-assisted synthesis (e.g., using 1,2-phenylenediamine and difluoromethylating agents in acidic ethanol) is efficient for achieving high yields and purity . Nucleophilic substitution reactions (e.g., replacing chloro groups with amines or thiols) are also common, requiring catalysts like potassium carbonate in polar aprotic solvents (DMF/DMSO) .

Q. How is the compound characterized spectroscopically?

- Key techniques include:

- NMR : NMR identifies fluorine environments, while NMR resolves aromatic protons.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., InChIKey: ZLRTXCHFIYZEMI) .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to address low yields in cyclization steps?

- Microwave irradiation reduces reaction times and improves regioselectivity by promoting uniform heating . Solvent choice (e.g., ethanol with 0.05% HCl) and stoichiometric control of difluoromethyl precursors (e.g., difluoroacetic anhydride) minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzodiazoles?

- Discrepancies in IC values or binding affinities may arise from:

- Purity variations : Use HPLC (>95% purity) and quantify impurities via LC-MS.

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1).

- Fluorine positioning : Compare meta- vs. para-fluorine effects on target binding using molecular docking (e.g., MOE software) .

Q. How does fluorination at the difluoromethyl group impact the compound's pharmacokinetic properties?

- Fluorine increases metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., using PubChem data) show enhanced lipophilicity, improving blood-brain barrier penetration . In vitro ADME assays (e.g., microsomal stability tests) validate these predictions.

Q. What analytical methods differentiate this compound from its structural analogs?

- Tandem MS/MS : Unique fragmentation patterns (e.g., loss of Cl vs. F) distinguish isomers.

- Vibrational spectroscopy : IR peaks at 1100–1250 cm (C-F stretching) and 750 cm (C-Cl) confirm substituent positions .

- XRD : Compare unit cell parameters (e.g., space group P2/c vs. C2/c) .

Q. How can computational modeling predict the compound's interaction with biological targets?

- Molecular dynamics simulations (e.g., GROMACS) model ligand-protein binding kinetics. Docking studies (AutoDock Vina) identify key residues (e.g., hydrogen bonds with histidine or aspartate) . QSAR models correlate electronic descriptors (HOMO/LUMO gaps) with bioactivity .

Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted protocols for scalability .

- Data Validation : Cross-reference NMR/LC-MS results with Cambridge Structural Database entries to confirm structural assignments .

- Biological Testing : Use fluorinated analogs as controls to isolate fluorine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.